

A Comparative Guide to the Inter-Laboratory Characterization of Dodecylaniline

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Compound of Interest

Compound Name: *Dodecylaniline*

Cat. No.: *B12653459*

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This guide provides a comprehensive overview of the analytical methodologies for the characterization of **dodecylaniline**, presenting a comparative analysis of data that could be expected from an inter-laboratory study. It is designed for researchers, scientists, and drug development professionals to provide objective comparisons of performance and detailed experimental data for various analytical techniques.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data obtained from the characterization of **dodecylaniline** using various analytical techniques. This data is representative of what might be generated in a multi-laboratory study to assess the purity, identity, and physicochemical properties of the compound.

Table 1: Physicochemical and Spectroscopic Properties of **Dodecylaniline** Isomers

Property	4-Dodecylaniline	N-Dodecylaniline	2-Dodecylaniline
Molecular Formula	C ₁₈ H ₃₁ N	C ₁₈ H ₃₁ N	C ₁₈ H ₃₁ N
Molecular Weight	261.4 g/mol [1]	261.4 g/mol [2]	261.4 g/mol [3]
CAS Number	104-42-7[1]	3007-74-7[2]	28675-17-4[3]
Melting Point	35-39 °C[4]	-	-
Boiling Point	220-221 °C at 15 mmHg[4]	-	-
¹ H NMR	Signals for aromatic and aliphatic protons[5]	Signals for aromatic and aliphatic protons	Signals for aromatic and aliphatic protons
FTIR (KBr, cm ⁻¹)	~3371 (N-H stretch)[5]	-	-
Mass Spectrometry	Molecular ion peak corresponding to MW[5]	Molecular ion peak corresponding to MW	Molecular ion peak corresponding to MW

Table 2: Comparison of Chromatographic Methods for Purity Analysis

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC)
Principle	Separation of volatile compounds followed by mass-based detection.	Separation based on partitioning between a stationary and mobile phase.
Typical Column	Fused silica capillary column (e.g., SE-54)[6]	Reversed-phase C18 or C8[7][8]
Mobile Phase/Carrier Gas	Helium[9]	Acetonitrile/Water or Methanol/Water mixtures[7][8]
Detector	Mass Spectrometer (MS), Flame Ionization Detector (FID)[10]	UV-Vis or Photodiode Array (PDA)[7]
Advantages	High sensitivity, excellent for impurity identification.[11]	Robust, high resolution, suitable for non-volatile compounds.[11]
Limitations	Requires derivatization for some compounds to improve volatility.[12]	May have lower sensitivity for certain impurities without chromophores.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of **dodecylaniline** are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scope: To determine the purity of **dodecylaniline** and identify any volatile impurities.

Instrumentation and Reagents:

- Gas chromatograph with a mass spectrometer detector.[10]
- Fused silica capillary column (e.g., 30 m x 0.25 mm, coated with SE-54).[6]

- Carrier Gas: Helium.[9]
- Reagents: Dichloromethane or other suitable volatile solvent, derivatizing agent (if necessary).

Procedure:

- Sample Preparation: Prepare a dilute solution of the **dodecylaniline** sample (e.g., 1 mg/mL) in dichloromethane.[11]
- Injector and Oven Program:
 - Injector Temperature: 250 °C.[10]
 - Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[11]
- Mass Spectrometry Conditions:
 - MS Transfer Line Temperature: 280 °C.[11]
 - Ion Source Temperature: 230 °C.[11]
 - Mass Scan Range: 40-450 amu.[11]
- Analysis: Calculate the percentage purity based on the relative peak areas in the total ion chromatogram. Identify impurities by comparing their mass spectra with spectral libraries.[11]

High-Performance Liquid Chromatography (HPLC)

Scope: To determine the purity of **dodecylaniline** by separating it from non-volatile impurities.

Instrumentation and Reagents:

- HPLC system with a UV-Vis or PDA detector.[7]
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
- Mobile Phase: HPLC-grade acetonitrile and water.[7]

- Reagents: High-purity **dodecylaniline** standard.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase, for instance, a 60:40 (v/v) mixture of methanol and water, filter, and degas prior to use.[7]
- Standard and Sample Preparation:
 - Prepare a stock solution of the reference standard (1 mg/mL) in the mobile phase.
 - Prepare the sample solution at a similar concentration.[13]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.[8]
 - Column Temperature: 30 °C.[14]
 - Detection Wavelength: 254 nm.[11]
- Analysis: Identify the main peak by comparing the retention time with the standard. Calculate purity by the area percentage method from the resulting chromatogram.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scope: To confirm the chemical structure of **dodecylaniline** and quantify its purity using a certified reference standard.

Instrumentation and Reagents:

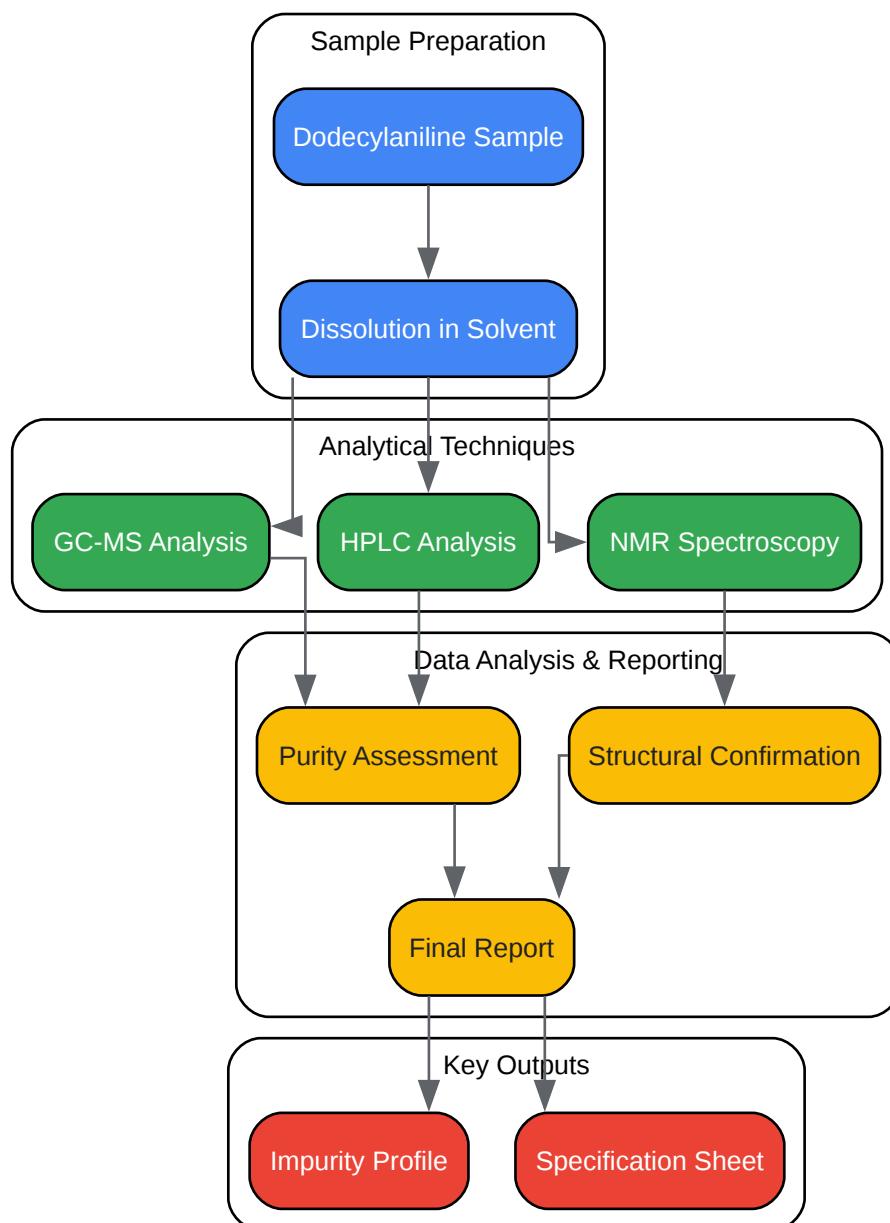
- NMR spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal standard for quantitative NMR (qNMR).

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of the **dodecylaniline** sample in a deuterated solvent. For qNMR, add a known amount of an internal standard.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
- Analysis:
 - Confirm the structure by assigning the chemical shifts, multiplicities, and integration of the proton signals to the corresponding protons in the **dodecylaniline** molecule.[15]
 - For qNMR, calculate the purity by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Mandatory Visualizations

Experimental Workflow for Dodecylaniline Characterization



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